

synthesis pathway of 4-Hydroxy-3-methoxy-5-methylbenzonitrile

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Compound of Interest

Compound Name: 4-Hydroxy-3-methoxy-5-methylbenzonitrile

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An In-Depth Technical Guide to the Synthesis of **4-Hydroxy-3-methoxy-5-methylbenzonitrile**

Introduction

4-Hydroxy-3-methoxy-5-methylbenzonitrile is a substituted aromatic compound with potential applications in medicinal chemistry and materials science. Its structure, featuring a nitrile group, a phenolic hydroxyl, a methoxy group, and a methyl group on a benzene ring, makes it an interesting scaffold for the development of novel therapeutic agents and functional materials. The strategic placement of these functional groups allows for diverse chemical modifications, making a reliable and well-understood synthetic pathway crucial for further research and development.

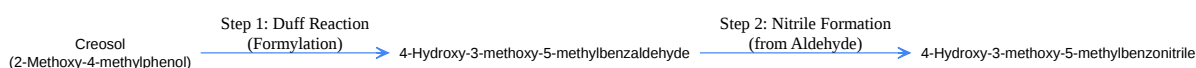
This guide provides a comprehensive overview of a plausible and efficient two-step synthesis of **4-Hydroxy-3-methoxy-5-methylbenzonitrile**, starting from the readily available precursor, creosol (2-methoxy-4-methylphenol). The presented pathway is designed for researchers, scientists, and drug development professionals, with a focus on the underlying chemical principles, detailed experimental protocols, and practical considerations for each step.

Overall Synthetic Strategy

The synthesis of **4-Hydroxy-3-methoxy-5-methylbenzonitrile** can be efficiently achieved in two main steps starting from creosol. The core of this strategy involves the introduction of a

formyl group at the position ortho to the phenolic hydroxyl group, followed by the conversion of this aldehyde functionality into a nitrile.

- Step 1: Formylation of Creosol. The Duff reaction is employed for the regioselective ortho-formylation of creosol to yield 4-hydroxy-3-methoxy-5-methylbenzaldehyde.
- Step 2: Conversion of Aldehyde to Nitrile. The resulting aldehyde is then converted to the target benzonitrile via a one-pot reaction with hydroxylamine hydrochloride.



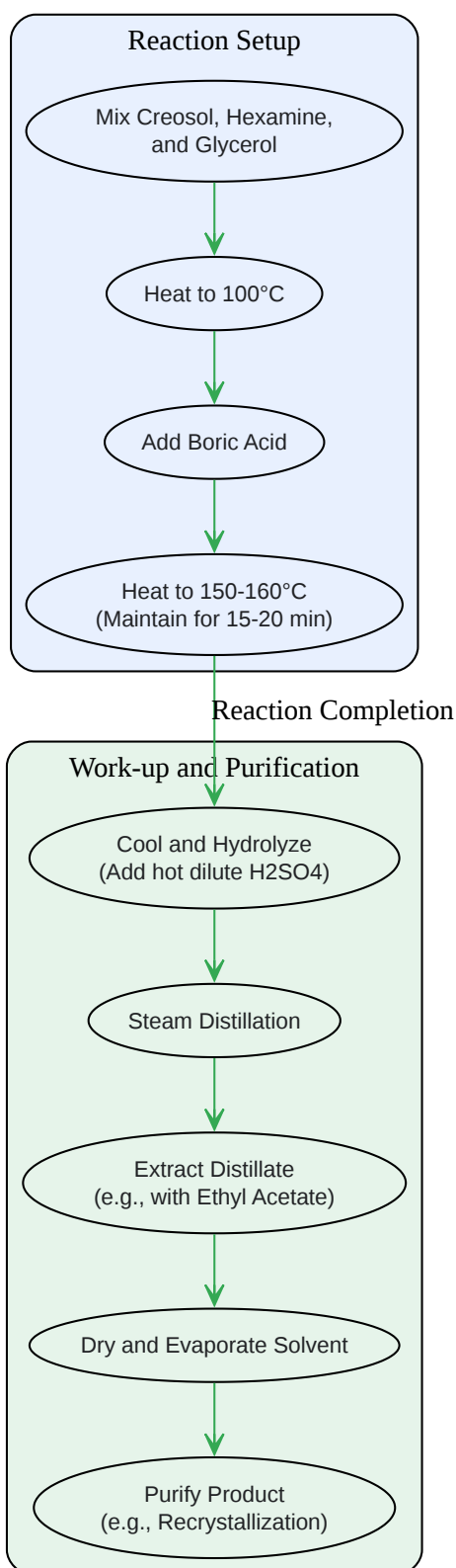
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Caption: Overall two-step synthesis pathway for **4-Hydroxy-3-methoxy-5-methylbenzonitrile** from creosol.

Step 1: Formylation of Creosol via the Duff Reaction

The Duff reaction is a well-established method for the formylation of aromatic compounds, particularly phenols, using hexamine (hexamethylenetetramine) as the formylating agent in an acidic medium.^[1] The reaction proceeds via an electrophilic aromatic substitution, where the electrophile is generated from hexamine. For phenols, the reaction shows a strong preference for substitution at the ortho position relative to the hydroxyl group, which is a powerful activating group.^[2] In the case of creosol (2-methoxy-4-methylphenol), the hydroxyl group directs the formylation to the vacant ortho position, leading to the desired intermediate, 4-hydroxy-3-methoxy-5-methylbenzaldehyde. While other formylation methods like the Reimer-Tiemann reaction exist^{[3][4]}, the Duff reaction is often preferred for its operational simplicity and good yields with appropriately substituted phenols.^[5]

Experimental Protocol: Synthesis of 4-hydroxy-3-methoxy-5-methylbenzaldehyde



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Caption: Workflow for the Duff reaction for the synthesis of 4-hydroxy-3-methoxy-5-methylbenzaldehyde.

Materials and Reagents:

Reagent/Material	Molecular Weight (g/mol)	Quantity (molar eq.)	Example Amount
Creosol (2-methoxy-4-methylphenol)	138.17	1.0	13.8 g (0.1 mol)
Hexamine	140.19	1.2	16.8 g (0.12 mol)
Glycerol	92.09	-	100 mL
Boric Acid	61.83	0.2	1.24 g (0.02 mol)
Sulfuric Acid (conc.)	98.08	-	For dilution
Ethyl Acetate	88.11	-	For extraction
Anhydrous Sodium Sulfate	142.04	-	For drying

Procedure:

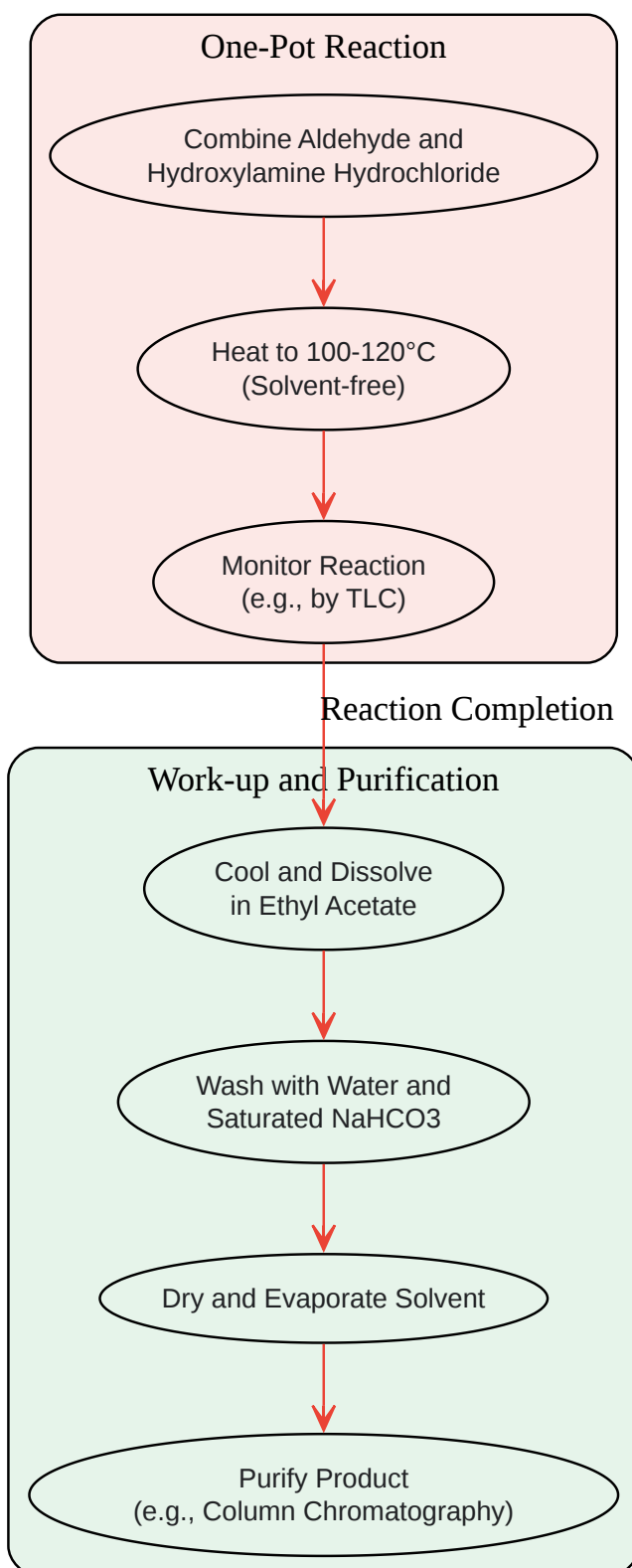
- In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a reflux condenser, combine creosol (1.0 eq), hexamine (1.2 eq), and glycerol.
- Heat the mixture with stirring to approximately 100°C to ensure homogenization.
- Carefully add boric acid (0.2 eq) to the mixture.
- Increase the temperature to 150-160°C and maintain it for 15-20 minutes. The reaction is typically exothermic.
- After the reaction time, allow the mixture to cool to below 100°C.
- Hydrolyze the intermediate by adding a hot solution of dilute sulfuric acid (e.g., 10-15% v/v in water).

- Perform steam distillation on the resulting mixture to isolate the crude 4-hydroxy-3-methoxy-5-methylbenzaldehyde.
- Extract the distillate with a suitable organic solvent such as ethyl acetate.
- Dry the organic extracts over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
- The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Step 2: Conversion of Aldehyde to Nitrile

The conversion of an aldehyde to a nitrile is a fundamental transformation in organic synthesis. A common and efficient method involves a one-pot reaction with hydroxylamine, which first forms an aldoxime intermediate. This intermediate is then dehydrated to yield the nitrile.^{[6][7]} This process avoids the use of highly toxic cyanide reagents. The dehydration can be achieved by simply heating the reaction mixture, often without the need for a solvent, making it an environmentally benign and atom-efficient method.^[6]

Experimental Protocol: Synthesis of 4-Hydroxy-3-methoxy-5-methylbenzonitrile



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Caption: Workflow for the one-pot conversion of 4-hydroxy-3-methoxy-5-methylbenzaldehyde to the corresponding nitrile.

Materials and Reagents:

Reagent/Material	Molecular Weight (g/mol)	Quantity (molar eq.)	Example Amount
4-hydroxy-3-methoxy-5-methylbenzaldehyde	166.17	1.0	16.6 g (0.1 mol)
Hydroxylamine Hydrochloride	69.49	1.1 - 1.2	7.6 g (0.11 mol)
Ethyl Acetate	88.11	-	For work-up
Saturated Sodium Bicarbonate Solution	-	-	For washing
Anhydrous Potassium Carbonate or Sodium Sulfate	-	-	For drying

Procedure:

- In a round-bottom flask, combine 4-hydroxy-3-methoxy-5-methylbenzaldehyde (1.0 eq) and hydroxylamine hydrochloride (1.1-1.2 eq).
- Heat the mixture in a sand bath or oil bath maintained at 100-120°C. The reaction is performed without a solvent.
- Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.
- After completion, cool the reaction mixture to room temperature.
- Dissolve the residue in ethyl acetate.

- Wash the organic layer with water and then with a saturated aqueous solution of sodium bicarbonate to neutralize any HCl formed.
- Dry the organic layer over anhydrous potassium carbonate or sodium sulfate, filter, and concentrate under reduced pressure.
- The crude **4-Hydroxy-3-methoxy-5-methylbenzonitrile** can be purified by column chromatography on silica gel or by recrystallization.

Characterization of the Final Product

The identity and purity of the synthesized **4-Hydroxy-3-methoxy-5-methylbenzonitrile** should be confirmed using standard analytical techniques:

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^{13}C NMR will confirm the chemical structure by showing the characteristic signals for the aromatic protons, the methyl and methoxy groups, and the carbon atoms of the nitrile and the aromatic ring.
- Infrared (IR) Spectroscopy: The IR spectrum should show a characteristic sharp absorption band for the nitrile group ($\text{C}\equiv\text{N}$) at approximately $2220\text{--}2240\text{ cm}^{-1}$, as well as a broad absorption for the hydroxyl group ($-\text{OH}$).
- Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound.

Conclusion

This guide outlines a robust and scientifically grounded two-step pathway for the synthesis of **4-Hydroxy-3-methoxy-5-methylbenzonitrile**. By starting with the readily available creosol, the target molecule can be obtained through a regioselective formylation followed by a straightforward conversion of the aldehyde to a nitrile. The described protocols are based on well-established chemical reactions and are designed to be adaptable for laboratory-scale synthesis. This pathway provides a solid foundation for researchers and scientists to produce this valuable compound for further investigation in drug discovery and materials science.

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